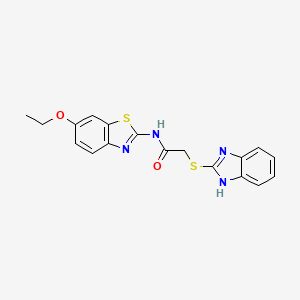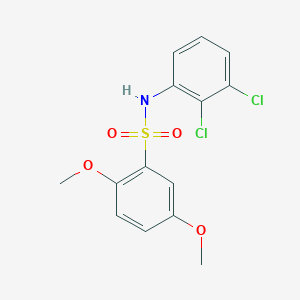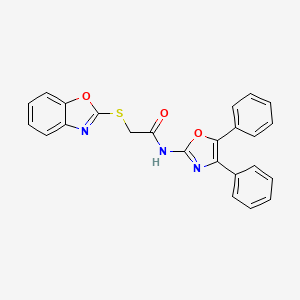![molecular formula C19H22ClN3O2 B3618707 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3618707.png)
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
概要
説明
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
作用機序
Target of Action
The primary targets of the compound “2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” are yet to be fully identified. It is related to cetirizine , a well-known antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria. It is known to act as a selective antagonist of the histamine H1 receptor .
Mode of Action
As a potential antihistamine, this compound may interact with its targets by binding to the histamine H1 receptor, thereby preventing histamine from binding and exerting its effects. This results in a decrease in the typical symptoms of allergies such as inflammation, itching, and vasodilation .
Biochemical Pathways
The compound likely affects the histaminergic pathways. By blocking the H1 receptor, it can inhibit the action of histamine, a key player in the immune response to allergens. This can lead to a reduction in the release of other pro-inflammatory mediators and decrease the recruitment of inflammatory cells .
Pharmacokinetics
Based on its structural similarity to cetirizine, it can be hypothesized that it may have good oral bioavailability, extensive distribution in the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in histamine-mediated responses. This could include a decrease in smooth muscle contraction in the airways, reduced vascular permeability, and decreased itching and pain sensations .
Action Environment
Environmental factors such as pH, temperature, and the presence of other drugs could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its binding affinity to the H1 receptor .
準備方法
The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method involves the reaction of 4-chlorophenylpiperazine with 4-methoxyphenylacetyl chloride under appropriate conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly for its potential antipsychotic and antidepressant effects.
Industry: The compound is used in the development of new materials and as a chemical reagent in various industrial processes.
類似化合物との比較
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can be compared with other piperazine derivatives, such as:
Cetirizine: An antihistamine used to treat allergies.
Fluphenazine: An antipsychotic used to treat schizophrenia.
Piperaquine: An antimalarial drug.
What sets this compound apart is its unique combination of the 4-chlorophenyl and 4-methoxyphenyl groups, which may confer distinct biological activities and pharmacokinetic properties.
特性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-8-4-16(5-9-18)21-19(24)14-22-10-12-23(13-11-22)17-6-2-15(20)3-7-17/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVWXDBLGXJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate](/img/structure/B3618630.png)
![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]-2,6-pyridinedicarboxamide](/img/structure/B3618633.png)

![4-{[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B3618668.png)
![dimethyl 5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3618673.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3618678.png)
![N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3618680.png)
![N-(3,4-dimethylphenyl)-2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3618687.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B3618693.png)
![[4-(2-FLUOROPHENYL)PIPERAZINO][2-(4-METHOXYPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B3618700.png)
![1-[(2-chlorobenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B3618704.png)

![N-{3-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B3618710.png)

